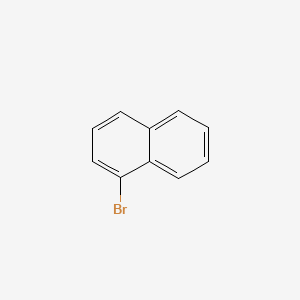

1-Bromonaphthalene

Übersicht

Beschreibung

1-Bromonaphthalene (C₁₀H₇Br, CAS 90-11-9) is a brominated aromatic hydrocarbon widely used as an intermediate in organic synthesis. It is synthesized via bromination of naphthalene under controlled conditions. A novel method using industrial naphthalene, hydrobromic acid (HBr), and hydrogen peroxide (H₂O₂) in dichloroethane achieves 92% yield with 98.5% purity, demonstrating improved bromine utilization and reduced environmental impact . Its applications span cross-coupling reactions (e.g., Buchwald–Hartwig amination ), Heck reactions , and as a precursor for phosphorescence studies .

Vorbereitungsmethoden

Traditional Bromination of Naphthalene

The most established method for synthesizing 1-bromonaphthalene involves the direct bromination of naphthalene using molecular bromine (Br₂). This electrophilic aromatic substitution reaction typically proceeds under controlled conditions to favor monobromination at the α-position (Figure 1).

Reaction Conditions and Solvent Systems

The reaction is conducted in nonpolar solvents such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂), which stabilize the bromonium ion intermediate and minimize polybromination. A representative procedure involves:

- Dissolving naphthalene (128 g, 1.0 mol) in carbon tetrachloride (300 mL) at 45°C.

- Slowly adding bromine (160 g, 1.0 mol) over 2 hours to prevent exothermic runaway.

- Maintaining the reaction at 70–80°C for 3–4 hours to ensure completion.

The crude product is purified through sequential distillation under reduced pressure, yielding this compound with approximately 90% purity.

Limitations and Byproduct Formation

Despite its widespread use, this method generates stoichiometric amounts of hydrogen bromide (HBr) as a byproduct, necessitating alkaline scrubbing systems to mitigate corrosion and environmental release. Additionally, the reaction produces 5–10% dibromonaphthalene isomers, requiring fractional distillation for removal.

Alternative Synthesis Using Hydrobromic Acid and Hydrogen Peroxide

A patent-pending method developed by Chinese researchers (CN103864571A) replaces molecular bromine with aqueous hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), offering improved atom economy and reduced hazardous waste.

Reaction Protocol

- Reagents : Industrial-grade naphthalene (128 g), dichloroethane (300 mL), 48% hydrobromic acid (167 g), and 30% hydrogen peroxide (110 g).

- Procedure :

Post-reaction workup involves phase separation to remove the aqueous layer, followed by distillation to recover dichloroethane and isolate this compound at 92% yield.

Advantages Over Traditional Bromination

- Bromine Utilization : 98% of bromine atoms incorporate into the product, versus 50% in Br₂-based methods.

- Environmental Impact : Residual bromide levels in wastewater are reduced by 70%, lowering treatment costs.

- Safety : Eliminates handling of volatile bromine, reducing workplace exposure risks.

Mechanistic Insights

Electrophilic Substitution in Traditional Bromination

Bromine (Br₂) reacts with naphthalene via an electrophilic aromatic substitution mechanism:

- Br₂ coordinates to Lewis acidic Fe³⁺ (if using FeBr₃ catalyst), forming Br⁺ electrophile.

- Naphthalene attacks Br⁺ at the α-position due to lower activation energy compared to β-substitution.

- Deprotonation regenerates aromaticity, releasing HBr.

Oxidative Bromination in the HBr/H₂O₂ System

Hydrogen peroxide oxidizes HBr to Br₂ while generating water as the only byproduct:

$$ 2 \, \text{HBr} + \text{H}2\text{O}2 \rightarrow \text{Br}2 + 2 \, \text{H}2\text{O} $$

This in situ Br₂ generation allows precise control over bromine concentration, minimizing dibromination.

Comparative Analysis of Methods

Industrial Scalability and Optimization

The HBr/H₂O₂ method demonstrates superior scalability for continuous production:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

1-Bromonaphthalene undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, though its electron-deficient aromatic ring limits reactivity compared to activated substrates. Key examples include:

Cyanide Displacement

Reaction with cyanide ions yields 1-cyanonaphthalene:

This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Thiolate Coupling

Photoinduced reactions with sulfur-centered nucleophiles (e.g., Na₂S) in DMSO produce substituted thioethers via a radical chain mechanism :

Key Data :

-

Products : 1-(Methylthio)naphthalene (50%), bis(1-naphthyl)sulfide (22%), and naphthalene (9%) .

-

Mechanism : Inhibited by radical scavengers (e.g., di-tert-butylnitroxide), confirming radical intermediates .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings, forming biaryl structures:

Notes :

-

Suzuki reactions proceed without phosphine ligands, enhancing practicality .

-

Kumada couplings require anhydrous conditions and Grignard reagents .

Grignard Reagent Formation

Used in carbonyl additions to synthesize naphthyl alcohols or ketones .

Lithiation

Reaction with tert-butyllithium generates 1-lithionaphthalene, which can be further lithiated to 1,8-dilithionaphthalene :

Application : Synthesis of peri-naphthalene derivatives .

Radical Reactions

Under photostimulation, this compound engages in electron-transfer-driven substitutions:

Radical Chain Mechanism

Initiation:

\text{C}_{10}\text{H}_7\text{Br} + \text{S}^{2-} \xrightarrow{h\nu} \text{C}_{10}\text{H}_7^\bullet + \text{Br}^- + \text{S}^\bullet^-

Propagation:

Rate Constants :

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd) removes bromine, yielding naphthalene:

Side Note : Reduction competes with substitution in reactions with strong reductants .

Thermochemical Data

Key thermodynamic parameters from NIST :

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) |

|---|---|---|

| 1619 ± 15 | 1586 ± 15 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Bromonaphthalene serves as a versatile building block in organic synthesis . It is used in the preparation of N-aryl imidazoles and diaryl ethers . It can undergo reactions typical of aryl bromides, such as displacement with cyanide to yield the nitrile . It is also used as a raw material in the preparation of synthetic this compound .

Grignard and Organolithium Reagents this compound can form a Grignard reagent and an organolithium compound . 1-Lithionaphthalene can be further lithiated to produce 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .

Preparation Method this compound can be synthesized utilizing hydrogen bromide and hydrogen peroxide . The process involves mixing naphthalene flakes, ethylene dichloride, and hydrobromic acid in a four-hole boiling flask, followed by the addition of hydrogen peroxide at a controlled temperature. After the reaction, the product is separated and purified via distillation .

Refractometry

Due to its high refractive index (1.656-1.659 ), this compound is utilized in refractometry .

Fats this compound is used in the refractometry of fats .

Crystals It is employed to determine the refractive index of crystals .

Microscopy this compound is used as an embedding agent in microscopy . High power objective (100X) of opticmicroscope adopts bromonaphthalene as refracting medium .

Solvent Applications

This compound is a solvent in several applications .

Exfoliation and Dispersion It serves as a solvent for the exfoliation and dispersion of hexabenzocoronene . High quality dispersions of hexabenzocoronene in organic solvents .

Refrigerant this compound can be used as a refrigerant .

Molecular Weight Determination It can also serve as a solvent for molecular weight determination .

Other Uses

Antioxidant Activity this compound is utilized in the preparation of glutathione peroxidase-like antioxidant activity of diaryl diselenides .

Water Content Determination It is used to determine the water content of alcohols .

Wirkmechanismus

The mechanism of action of 1-bromonaphthalene primarily involves its reactivity as an aryl bromide. The bromine atom in the compound is susceptible to nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The formation of Grignard reagents and organolithium compounds from this compound allows for the creation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

1-Bromonaphthalene exhibits lower reactivity in SNAr compared to smaller haloarenes. For example:

- With pyrrolidine, this compound achieved 62% yield under microwave-assisted conditions, outperforming earlier studies .

- In contrast, reactions with benzylpiperazine yielded only 24% product, with 58% naphthalene as a byproduct due to competing reduction pathways .

- Comparatively, bromobenzene and activated aryl bromides (e.g., nitro-substituted) show higher SNAr reactivity due to stronger electron-withdrawing effects.

Table 1: SNAr Reactivity of Haloarenes

| Compound | Nucleophile | Yield (%) | Byproduct | Reference |

|---|---|---|---|---|

| This compound | Benzylpiperazine | 24 | Naphthalene (58%) | |

| Bromobenzene | Piperidine | 85 | <5% benzene | [External] |

Performance in Cross-Coupling Reactions

Buchwald–Hartwig Amination

This compound couples efficiently with amines. For instance:

- Reaction with diphenylamine yielded 1-(diphenylamino)naphthalene in high yield (>90%) under solvent-free conditions .

- In polyamine arylation, this compound selectively forms monoarylated products, whereas less active aryl bromides (e.g., p-bromobiphenyl) produce mixtures .

Heck Reaction

This compound demonstrates superior reactivity in palladium-catalyzed Heck reactions:

- With acrylic acid, it achieved 96% yield of 3-(1-naphthyl)propanoic acid, outperforming 2-bromotoluene (78%) .

Table 2: Heck Reaction Yields

| Aryl Bromide | Product | Yield (%) | Reference |

|---|---|---|---|

| This compound | 3-(1-Naphthyl)propanoic acid | 96 | |

| 2-Bromotoluene | 2-Methylcinnamic acid | 78 |

Bromination and Regioselectivity

This compound undergoes bromination to form dibromonaphthalenes. The major product depends on conditions:

- Thermal bromination (Br₂, 120°C) yields 73% 1,4-dibromonaphthalene and 21% 1,5-dibromonaphthalene .

- Photobromination shifts selectivity to 80% 1,5-dibromonaphthalene .

- In contrast, bromination of 2-bromonaphthalene favors 1,2,4-tribromonaphthalene, highlighting positional reactivity differences.

Physical and Environmental Properties

- Volatility : this compound shows 70–90% retention in dichloromethane impinger vessels, comparable to bromobenzene and 9-bromophenanthrene .

- Environmental Impact : Its synthesis via H₂O₂/HBr reduces bromine waste compared to traditional Br₂ methods .

Catalytic Compatibility

This compound is less effective in nickel-catalyzed reactions. For example:

Biologische Aktivität

1-Bromonaphthalene (C10H7Br) is an aromatic organic compound derived from naphthalene, where one hydrogen atom is replaced by a bromine atom. It is primarily used in organic synthesis and as a solvent. This compound exhibits various biological activities, making it significant in both industrial applications and biochemical research.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

- Antioxidant Activity : It has been utilized in the preparation of compounds with glutathione peroxidase-like antioxidant activity, particularly in the synthesis of diaryl diselenides, which are known for their antioxidant properties .

- Antimicrobial Properties : Research indicates that halogenated compounds, including this compound, exhibit antibacterial and antifungal activities. In particular, its derivatives have shown potential against various pathogens .

- Enzymatic Activity : Studies have highlighted its role in enzymatic reactions, contributing to the understanding of its biochemical interactions .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of various compounds, this compound was assessed for its ability to scavenge free radicals. The results indicated that it contributes significantly to the antioxidant activity of diaryl diselenides, suggesting its potential application in therapeutic settings aimed at oxidative stress reduction .

Case Study 2: Antimicrobial Efficacy

A review of halogenated marine natural products highlighted the antimicrobial properties of brominated compounds. Specifically, derivatives of this compound were noted for their effectiveness against E. coli and S. aureus, indicating that modifications to the bromonaphthalene structure can enhance its biological efficacy against harmful microorganisms .

Table 2: Antimicrobial Activity of Brominated Compounds

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound Derivative A | E. coli | 40 µM | |

| This compound Derivative B | S. aureus | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : Its ability to neutralize ROS contributes to its antioxidant properties.

- Disruption of Cell Membranes : The lipophilic nature of bromonaphthalene allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death .

- Enzyme Inhibition : Certain studies indicate that brominated compounds can inhibit specific enzymes involved in metabolic pathways, further elucidating their potential as therapeutic agents .

Q & A

Q. Basic: What safety protocols are critical when handling 1-Bromonaphthalene in laboratory settings?

This compound requires stringent safety measures due to its dermal and ocular toxicity. Key protocols include:

- Glove selection : Use nitrile rubber gloves (11–13 mil thickness) for routine handling (breakthrough time: 1 hour) or styrene-butadiene rubber (12–15 mil) for direct chemical contact (breakthrough time: >4 hours) .

- Respiratory protection : NIOSH-approved respirators with organic vapor cartridges are recommended in spill scenarios, though routine Agilent instrument use minimizes airborne exposure .

- Ventilation and storage : Ensure adequate fume hood ventilation and store away from ignition sources (flash point: 110°C) .

Q. Basic: What synthetic routes are commonly used to prepare this compound?

This compound is synthesized via electrophilic aromatic substitution (EAS) of naphthalene using bromine (Br₂) under controlled conditions:

- Catalysts : Iron (Fe) or aluminum chloride (AlCl₃) enhances regioselectivity, favoring the 1-position due to naphthalene’s aromatic stability .

- Solvents : Carbon tetrachloride (CCl₄) or tetrahydrofuran (THF) are typical, with photolytic activation (250 W lamp) improving yield at 77°C .

- Byproduct management : Tribromonaphthalenes (e.g., 1,3,5-tribromonaphthalene) may form with excess Br₂, requiring chromatography for purification .

Q. Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

As an aryl bromide, this compound acts as an electrophilic partner in palladium-catalyzed couplings:

- Conditions : Potassium aryltrifluoroborates, microwave acceleration (e.g., 150°C, 10 min), and ligands like triphenylphosphine (PPh₃) enhance reactivity .

- Applications : Synthesizes arylnaphthalenes for optoelectronic materials, achieving >80% yield in optimized protocols .

Q. Basic: Why is this compound employed as a contact liquid in refractive index measurements?

Its high refractive index (nD = 1.63) and chemical inertness make it ideal for optical experiments:

- Methodology : Atago’s DR-M2 Abbe refractometer uses this compound to minimize light scattering at 589 nm, with samples cut to 40 × 8 mm for precision .

Q. Advanced: How do kinetic and thermodynamic factors influence the C–Br bond dissociation in this compound compared to bromobenzene?

Despite similar C–Br bond energies (70.9 kcal/mol), this compound exhibits distinct electron-transfer behavior:

- Electron affinity : Naphthalene’s electron affinity (0.15 eV) lowers the activation energy for dissociative electron attachment (DEA) compared to benzene, favoring Ar⁺ and Br⁻ formation .

- Mechanistic implications : DEA dominates in this compound, while bromobenzene may follow associative pathways due to benzene’s negative electron affinity .

Q. Advanced: How can this compound’s room-temperature phosphorescence (RTP) be enhanced for analytical detection?

Synergistic systems with β-cyclodextrin (β-CD) and nonionic surfactants (e.g., Triton X-100) induce RTP via host-guest encapsulation:

- Mechanism : β-CD’s cavity restricts molecular motion, reducing non-radiative decay, while surfactants stabilize triplet states through micellar shielding .

- Optimization : pH 7–9 and 10 mM β-CD yield maximum RTP intensity, enabling trace analysis in environmental samples .

Q. Advanced: What challenges arise in controlling polybromination of this compound?

Over-bromination produces mixtures of di- and tribromonaphthalenes, complicating isolation:

- Regioselectivity : Photobromination at –30°C favors 1,3,5-tribromonaphthalene (91% yield), while Fe-catalyzed reactions at 80°C yield 1,4,6-tribromonaphthalene (43%) .

- Purification : Silica gel chromatography (petroleum ether:EtOAc = 20:1) separates isomers, validated by ¹³C NMR (δ 148.91 for aromatic carbons) .

Q. Advanced: How is this compound applied in surface energy calculations for materials science?

As a nonpolar contact liquid, it measures surface free energy via the Owens-Wendt equation:

- Method : Contact angles of this compound, water, and formamide on pyrite quantify dispersive (γ^d) and polar (γ^p) components, critical for tribo-electrification studies .

Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in hepatic/renal effects across studies require:

- Systematic review : Apply inclusion criteria from toxicological profiles (e.g., species, exposure routes) to filter conflicting data .

- Meta-analysis : Compare LD₅₀ values from inhalation (rodents) vs. dermal (human cell lines) studies, accounting for metabolic differences .

Q. Advanced: What role does this compound play in studying electron transfer mechanisms?

In tribo-electrification experiments, it acts as a nonpolar reference liquid to isolate electron donation/acceptance tendencies:

Eigenschaften

IUPAC Name |

1-bromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKQHBOKULLWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861681 | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline] | |

| Record name | 1-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00973 [mmHg] | |

| Record name | 1-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-11-9, 27497-51-4 | |

| Record name | 1-Bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027497514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Y53P08P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.